molecular formula C7H5IO2 B1583621 5-Hydroxy-2-iodobenzaldehyde CAS No. 50765-11-2

5-Hydroxy-2-iodobenzaldehyde

Cat. No.: B1583621
CAS No.: 50765-11-2
M. Wt: 248.02 g/mol
InChI Key: JRJRYFRHGBHRHI-UHFFFAOYSA-N
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Description

5-Hydroxy-2-iodobenzaldehyde: is an aromatic compound with the molecular formula C7H5IO2 and a molecular weight of 248.02 g/mol . It is characterized by the presence of a hydroxyl group (-OH) and an iodine atom attached to a benzaldehyde ring. This compound is known for its unique chemical properties and is used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 5-Hydroxy-2-iodobenzaldehyde can be synthesized through several methods. One common method involves the iodination of 5-hydroxybenzaldehyde using iodine and an oxidizing agent such as sodium hypochlorite or hydrogen peroxide. The reaction is typically carried out in an organic solvent like dichloromethane or acetonitrile at room temperature .

Industrial Production Methods: Industrial production of this compound often involves similar iodination reactions but on a larger scale. The process may include additional purification steps such as recrystallization or column chromatography to obtain a high-purity product .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 5-Hydroxy-2-iodobenzaldehyde can undergo oxidation reactions to form corresponding carboxylic acids or quinones.

    Reduction: Reduction of the aldehyde group can yield alcohol derivatives.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 5-hydroxy-2-iodobenzaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group and the iodine atom play crucial roles in its binding affinity and reactivity. The compound can participate in various biochemical pathways, influencing cellular processes and metabolic reactions .

Comparison with Similar Compounds

  • 2-Hydroxy-5-iodobenzaldehyde
  • 3-Hydroxy-2-iodobenzaldehyde
  • 4-Hydroxy-2-iodobenzaldehyde

Comparison: While these compounds share similar structures, the position of the hydroxyl and iodine groups can significantly impact their chemical reactivity and biological activity. 5-Hydroxy-2-iodobenzaldehyde is unique due to its specific substitution pattern, which can influence its interaction with molecular targets and its overall stability .

Properties

IUPAC Name

5-hydroxy-2-iodobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5IO2/c8-7-2-1-6(10)3-5(7)4-9/h1-4,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRJRYFRHGBHRHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)C=O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5IO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70299363
Record name 5-hydroxy-2-iodobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70299363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50765-11-2
Record name 50765-11-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=129609
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-hydroxy-2-iodobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70299363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Q & A

Q1: What is the significance of correctly identifying the regioisomers of halogenated 3-hydroxybenzaldehyde derivatives like 5-hydroxy-2-iodobenzaldehyde?

A1: Accurately identifying the regioisomers of these compounds is crucial because the position of the halogen substituent significantly impacts the molecule's reactivity and potential applications. [] For instance, having the iodine atom at the 2-position in this compound allows for its participation in Suzuki-type coupling reactions, which are valuable for synthesizing substituted biphenyls. Incorrect identification could lead to unexpected results in subsequent reactions and hinder the development of desired compounds.

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